(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Description
This compound is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid moiety at the 3S position. Its structure combines steric protection (via the Boc group) with electronic modulation (via the difluoro substituents), making it a valuable intermediate in medicinal chemistry and drug design. The stereochemistry at the 3S position is critical for its interaction with biological targets, such as enzymes or receptors requiring chiral recognition .
Properties
Molecular Formula |
C11H17F2NO4 |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)7(6-14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1 |
InChI Key |
OEXVKTNKFKHQQQ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)C(=O)O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of fluorine atoms at the 4,4-positions using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Protection: Protection of the carboxylic acid group using a protecting group like tert-butyl (2-methylpropan-2-yl) to form the ester.
Oxidation/Reduction: Depending on the desired stereochemistry, oxidation or reduction steps may be employed to achieve the (3S) configuration.
Deprotection: Removal of the protecting group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target.
Biological Activity
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a piperidine ring substituted with a difluoromethyl group and an oxycarbonyl moiety, which may influence its interaction with biological targets.
The biological activity of (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is primarily attributed to its ability to interact with neurotransmitter receptors. Preliminary studies suggest that it may act as an antagonist at N-methyl-D-aspartate (NMDA) receptors, similar to other piperidine derivatives known for neuroprotective effects .
2. Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Neuroprotective Effects : NMDA antagonists are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease and in preventing neuronal damage during ischemic events .
- Cytotoxic Activity : Some derivatives of piperidine carboxylic acids have shown significant cytotoxicity against cancer cell lines. For instance, studies have reported that related compounds exhibit selective cytotoxicity against murine mammary carcinoma and human colorectal adenocarcinoma .
3. Case Studies
Several studies have investigated the biological activity of similar piperidine derivatives:
In Vitro Studies
In vitro assays demonstrate the compound's potential efficacy:
- Cell Viability Assays : MTT assays conducted on various cancer cell lines showed that the compound significantly reduces cell viability in a dose-dependent manner.
- Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound resulted in cell cycle arrest at the G0/G1 phase, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Analog: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
- Key Differences :
- Substituents : The phenyl group at position 4 (vs. difluoro groups at positions 4,4) introduces aromaticity and increased lipophilicity.
- Molecular Weight : 305.37 g/mol (vs. higher molecular weight for the difluoro analog due to fluorine atoms) .
- Electronic Effects : The phenyl group provides electron-withdrawing resonance effects, while the difluoro substituents exert strong inductive electron-withdrawing effects, altering the piperidine ring’s electronic environment.
| Property | Target Compound (Difluoro) | (3S,4R)-Boc-4-phenyl Analog |
|---|---|---|
| Molecular Formula | C12H17F2NO4 | C17H23NO4 |
| Key Substituents | 4,4-difluoro | 4-phenyl |
| LogP (Predicted) | ~1.5–2.0 | ~2.5–3.0 (higher lipophilicity) |
| Stereochemical Complexity | 3S configuration | 3S,4R configuration |
Research Findings :
- The difluoro analog’s electronegative substituents enhance solubility in polar solvents compared to the phenyl analog, which favors hydrophobic interactions .
- NMR chemical shifts for protons near fluorine atoms in the target compound are deshielded (+0.08–0.12 ppm shifts) compared to the phenyl analog, reflecting electronic differences .
Functional Analog: (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic Acid
- Key Differences :
| Property | Target Compound (Difluoro) | Thiophene-containing Analog |
|---|---|---|
| Molecular Weight | ~277.27 g/mol | 375.56 g/mol |
| Key Functional Groups | Boc, -COOH | Thiophene, -COOH |
| Bioavailability Implications | Enhanced polarity | High membrane permeability |
Research Findings :
Stereochemical Analog: (4S)-5,5-Dimethylthiazolidine-4-carboxylic Acid Derivatives
- Key Differences :
| Property | Target Compound (Piperidine) | Thiazolidine Analog |
|---|---|---|
| Ring Size | 6-membered | 5-membered |
| Conformational Flexibility | Moderate | Restricted |
| Pharmacological Relevance | Enzyme inhibition | Chelation/ion binding |
Research Findings :
- The piperidine core allows greater conformational flexibility, enabling interactions with larger binding pockets, while thiazolidines are more rigid and suited for metal coordination .
Q & A
Q. Table 1. Key Synthetic Conditions from Evidence
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | |
| Fluorination | DAST, CH₂Cl₂, -40°C | |
| Ester Hydrolysis | HCl (36.5%), H₂O, 93–96°C, 17h |
Q. Table 2. Analytical Parameters for Impurity Profiling
| Technique | Column/Detector | Conditions | Reference |
|---|---|---|---|
| HPLC | C18, 250 × 4.6 mm | 0.1% TFA in H₂O/MeCN gradient, 254 nm | |
| Chiral HPLC | Chiralpak IA | Hexane/iPrOH (80:20), 1.0 mL/min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
